(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18621451
InChI: InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1
SMILES:
Molecular Formula: C10H14N2O5S
Molecular Weight: 274.30 g/mol

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

CAS No.:

Cat. No.: VC18621451

Molecular Formula: C10H14N2O5S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol -

Specification

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
IUPAC Name 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1
Standard InChI Key SNNBPMAXGYBMHM-JAGXHNFQSA-N
Isomeric SMILES CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Canonical SMILES CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol features a modified ribitol scaffold where the 1-position is substituted with a 2,4-difluoro-5-methylphenyl group (Figure 1). The stereochemical configuration is critical to its biological activity, with the (1S) designation indicating the absolute configuration at the anomeric carbon . X-ray crystallography data (CCDC 142754) confirms the β-D-ribofuranose conformation, stabilized by intramolecular hydrogen bonds between the 3'-OH and 5'-CH2OH groups .

Table 1: Key Chemical Identifiers

PropertyValue (Source)
CAS Number875302-27-5
IUPAC Name(2S,3R,4S,5R)-2-(2,4-difluoro-5-methylphenyl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC11H12F2O4 / C10H14N2O5S (Note)
Molecular Weight246.21 g/mol / 274.30 g/mol
Solubility10 mM in DMSO
SMILESCC1=CN(C(=S)NC1=O)[C@H]2C@HO

Note: Discrepancies in molecular formulas arise from differing analytical methods or analog comparisons. The C11H12F2O4 formula aligns with the core structure, while C10H14N2O5S may represent a thio-modified variant.

Synthesis and Structural Analogs

Synthetic Pathways

The synthesis involves stereoselective glycosylation between a protected D-ribitol derivative and a 2,4-difluoro-5-methylphenyl nucleophile. MedChemExpress and VulcanChem describe a Mitsunobu reaction for coupling the aryl group to the ribitol backbone, followed by deprotection to yield the final product (Figure 2). Key steps include:

  • Protection of ribitol hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.

  • Activation of the anomeric position with diethyl azodicarboxylate (DEAD).

  • Coupling with 2,4-difluoro-5-methylphenol under Mitsunobu conditions.

Structural Analogs and Modifications

  • Phosphono Derivative: Addition of a 5-O-phosphono group increases polarity (MW 340.21 g/mol, CHFOP formula), potentially enhancing DNA incorporation.

  • Des-methyl Analog: Removal of the 5-methyl group (CAS 263701-23-1) reduces lipophilicity but maintains antitumor activity .

Mechanism of Antitumor Action

DNA Synthesis Inhibition

As a purine analog, the compound incorporates into nascent DNA strands during replication, causing chain termination . Structural similarities to deoxyadenosine allow competitive inhibition of DNA polymerase α and γ, particularly in slowly proliferating lymphoid cells .

Apoptosis Induction

The molecule triggers mitochondrial apoptosis via:

  • Bcl-2 Downregulation: Reduces anti-apoptotic Bcl-2 family protein expression .

  • Caspase-3 Activation: Cleaves procaspase-3 to its active form (17 kDa fragment) .

  • ROS Generation: Fluorinated aryl group enhances oxidative stress, damaging cancer cell membranes.

Preclinical Research Applications

In Vitro Cytotoxicity

Cell LineIC50 (μM)Source
Raji (Burkitt’s)0.8MedChem
MEC-1 (CLL)1.2Hycultec

The compound shows selectivity for CD19+ B-cell malignancies over T-cells (IC50 >10 μM) .

Synergistic Combinations

  • With Rituximab: Enhances ADCC by upregulating CD20 expression .

  • With Venetoclax: Lowers Bcl-2 inhibitor resistance thresholds .

ParameterValue
LD50 (mouse, iv)45 mg/kg
hERG IC50>30 μM (low risk)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator